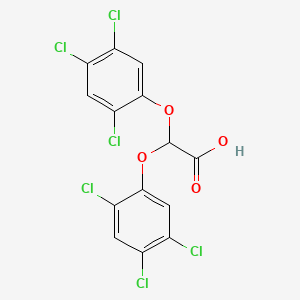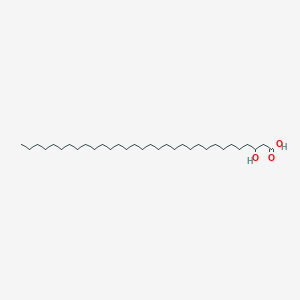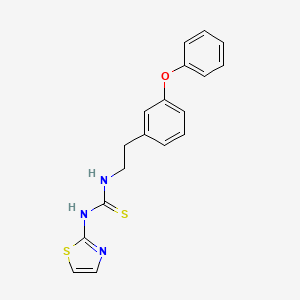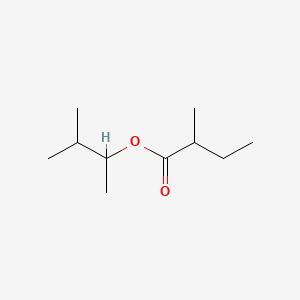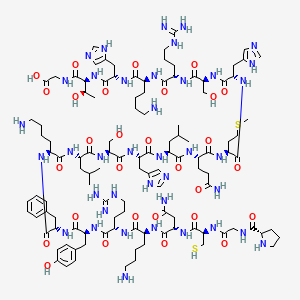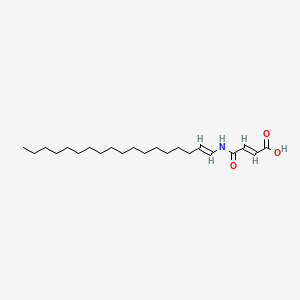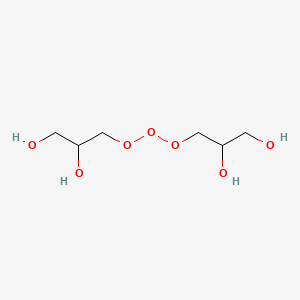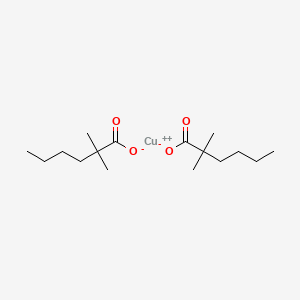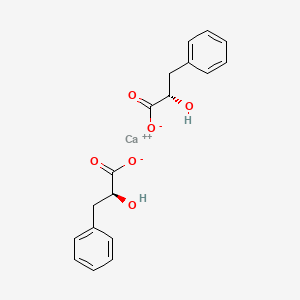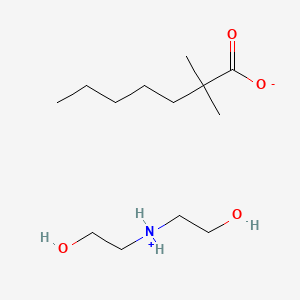
1-Tetracontene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Tetracontene is a long-chain hydrocarbon with the molecular formula C₄₀H₈₀ . It is an alkene, characterized by the presence of a double bond between two carbon atoms in its structure. This compound is part of the larger family of alkenes, which are unsaturated hydrocarbons containing at least one carbon-carbon double bond. The presence of this double bond makes alkenes more reactive than their alkane counterparts.
准备方法
Synthetic Routes and Reaction Conditions
1-Tetracontene can be synthesized through various methods, including:
Olefination Reactions: One common method involves the olefination of long-chain aldehydes or ketones. This reaction typically uses reagents such as Wittig reagents or Tebbe’s reagent to form the desired alkene.
Dehydration of Alcohols: Another method involves the dehydration of long-chain alcohols. This reaction is usually catalyzed by acids such as sulfuric acid or phosphoric acid, which facilitate the removal of water to form the alkene.
Industrial Production Methods
Industrial production of this compound often involves the cracking of long-chain hydrocarbons . This process breaks down larger hydrocarbon molecules into smaller ones, including alkenes like this compound. The conditions for cracking typically involve high temperatures and pressures, often in the presence of a catalyst.
化学反应分析
Types of Reactions
1-Tetracontene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for alkenes, where halogens like chlorine (Cl₂) or bromine (Br₂) are added across the double bond.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution, often at room temperature.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst, typically under elevated pressure and temperature.
Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) in an inert solvent such as carbon tetrachloride (CCl₄), usually at room temperature.
Major Products Formed
Oxidation: The major products are often diols or carboxylic acids, depending on the extent of oxidation.
Reduction: The major product is the corresponding alkane, in this case, tetracontane.
Substitution: The major products are typically haloalkanes, such as 1-chlorotetracontane or 1-bromotetracontane.
科学研究应用
1-Tetracontene has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity of long-chain alkenes and their derivatives.
Biology: It is used in the study of lipid membranes and their interactions with various biomolecules.
Medicine: Research into its potential as a precursor for the synthesis of bioactive compounds.
Industry: It is used in the production of specialty chemicals and as a feedstock for the synthesis of other long-chain hydrocarbons.
作用机制
The mechanism of action of 1-Tetracontene in chemical reactions typically involves the interaction of the double bond with various reagents. For example:
Oxidation: The double bond reacts with oxidizing agents to form intermediate epoxides, which further react to form diols or carboxylic acids.
Reduction: The double bond is hydrogenated in the presence of a catalyst to form the corresponding alkane.
Substitution: The double bond reacts with halogens to form vicinal dihalides, which can undergo further reactions to form haloalkanes.
相似化合物的比较
1-Tetracontene can be compared with other long-chain alkenes and alkanes:
Tetracontane: This is the fully saturated alkane counterpart of this compound, with the molecular formula . Unlike this compound, tetracontane does not contain a double bond and is less reactive.
Tetratetracontane: Another long-chain hydrocarbon with the molecular formula . It is also an alkane and shares similar properties with tetracontane but has a longer carbon chain.
This compound is unique due to the presence of its double bond, which imparts different chemical reactivity and physical properties compared to its saturated counterparts.
属性
CAS 编号 |
61868-18-6 |
|---|---|
分子式 |
C40H80 |
分子量 |
561.1 g/mol |
IUPAC 名称 |
tetracont-1-ene |
InChI |
InChI=1S/C40H80/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-40H2,2H3 |
InChI 键 |
YQPZJBVEKZISEF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


